molecular formula C6H11NO4S B13523791 Methyl thiomorpholine-2-carboxylate 1,1-dioxide

Methyl thiomorpholine-2-carboxylate 1,1-dioxide

Cat. No.: B13523791
M. Wt: 193.22 g/mol
InChI Key: VRWSXCVSTYOYMH-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate is a chemical compound with a unique structure that includes a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate typically involves the reaction of thiomorpholine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

    Methyl thiomorpholine-3-carboxylate 1,1-dioxide: Another related compound with slight structural variations.

Uniqueness

Methyl 1,1-dioxo-1lambda6-thiomorpholine-2-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications and research studies.

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 1,1-dioxo-1,4-thiazinane-2-carboxylate

InChI

InChI=1S/C6H11NO4S/c1-11-6(8)5-4-7-2-3-12(5,9)10/h5,7H,2-4H2,1H3

InChI Key

VRWSXCVSTYOYMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCS1(=O)=O

Origin of Product

United States

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